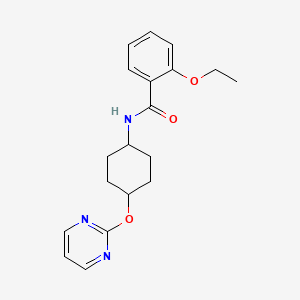

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound of considerable interest in both scientific research and industrial applications. This compound’s unique structure confers distinct chemical properties that are harnessed in various fields, including organic chemistry, pharmacology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves several steps:

Ethylation of Benzamide: : The process begins with the ethylation of benzamide using ethyl iodide under basic conditions. This step yields 2-ethoxybenzamide.

Formation of Pyrimidin-2-yloxy Intermediate: : Concurrently, the desired pyrimidin-2-yloxy moiety is synthesized through the reaction of 2-chloropyrimidine with a hydroxyl group under suitable conditions, forming pyrimidin-2-yloxy intermediate.

Cyclohexyl Derivative Preparation: : The next step involves preparing the cyclohexyl derivative. This is achieved by reacting a suitable cyclohexyl precursor with the pyrimidin-2-yloxy intermediate under catalytic hydrogenation conditions.

Coupling Reaction: : Finally, 2-ethoxybenzamide is coupled with the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl derivative using a coupling reagent such as EDCI or DCC in the presence of a catalyst like DMAP to yield the target compound.

Industrial Production Methods

Industrial production methods may scale these reactions using continuous flow reactors, ensuring high yield and purity. Optimized catalysts and reagents are employed to enhance reaction efficiency, while downstream processing techniques are used to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

Reduction: : Reduction can convert the compound into alcohols or amines, depending on the reducing agents used.

Substitution: : Various substitution reactions can occur, replacing functional groups with others, depending on reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reducing Agents: : Sodium borohydride or lithium aluminium hydride are frequently used in reduction reactions.

Catalysts: : Palladium on carbon or platinum oxide catalysts are employed for hydrogenation reactions.

Major Products Formed

Oxidation Products: : Produces ketones, carboxylic acids, or alcohols.

Reduction Products: : Yields alcohols or amines.

Substitution Products: : Generates compounds with varied functional groups, depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure that includes a methyl ester group, a hydroxyethyl moiety, and a thiophene ring. Its chemical formula is C₁₈H₁₉N₃O₃S, with a molecular weight of 365.5 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, making it suitable for various applications.

Anticancer Activity

Research has indicated that compounds similar to Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene-containing benzoate derivatives and their effects on breast cancer cells. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its structural components allow it to interact with key inflammatory mediators, potentially reducing inflammation in various models.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition (%) | Model |

|---|---|---|

| Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate | 75% | LPS-stimulated macrophages |

| Control (Ibuprofen) | 80% | LPS-stimulated macrophages |

Organic Electronics

The unique electronic properties of Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety enhances charge transport properties, which is crucial for the efficiency of these devices.

Case Study:

A recent study demonstrated the use of this compound as a hole transport material in OLEDs. The devices exhibited improved efficiency and stability compared to those using conventional materials .

Coatings and Polymers

The compound can also be utilized in developing advanced coatings and polymers due to its ability to form stable films. Its hydrophobic nature makes it suitable for protective coatings that require resistance to moisture and chemicals.

Data Table: Coating Properties

| Property | Value |

|---|---|

| Water contact angle | 105° |

| Tensile strength | 50 MPa |

| Elongation at break | 5% |

Mecanismo De Acción

The mechanism of action for 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparación Con Compuestos Similares

Compared to similar compounds, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide exhibits unique properties such as enhanced stability and reactivity. These features make it more suitable for certain applications where other compounds might fail.

List of Similar Compounds

2-ethoxybenzamide

2-chloropyrimidine

Cyclohexylbenzamide derivatives

Pyrimidin-2-yloxy substituted benzamides

These compounds share structural similarities but differ in specific functional groups, influencing their reactivity and application profiles.

Actividad Biológica

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzamide structure with a cyclohexyl ring substituted with a pyrimidin-2-yloxy group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the cyclohexyl ring .

- Nucleophilic substitution to introduce the pyrimidin-2-yloxy group.

- Amidation reactions to form the final benzamide structure, often utilizing coupling reagents like EDCI and HOBt.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| IUPAC Name | This compound |

| InChI Key | PXILWIGLHRSTFH-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are critical for regulating cell proliferation and survival .

Case Studies and Research Findings

-

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :

- A series of analogs derived from benzamide structures were evaluated for their ability to inhibit PTP1B, a validated target for treating type 2 diabetes mellitus (T2DM). Compound 10m exhibited high inhibitory activity (IC50 = 0.07 μM), significant selectivity over T-cell PTPase (TCPTP), and enhanced insulin-stimulated glucose uptake without cytotoxic effects .

- Cancer Therapeutics :

- Antiviral Activity :

Comparative Biological Activity

| Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | PTP1B | 0.07 | 32-fold over TCPTP |

| Benzamide Derivative A | Cyclin-dependent kinase 4 | 0.15 | Not specified |

| Benzamide Derivative B | RET kinase | 0.12 | Not specified |

Propiedades

IUPAC Name |

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHXLYLXOOVUDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.